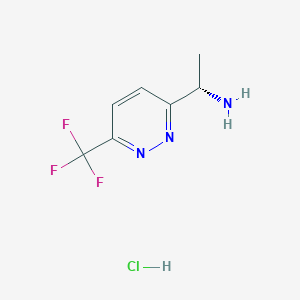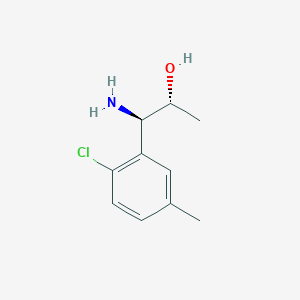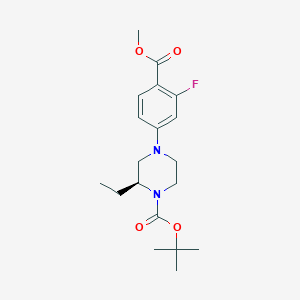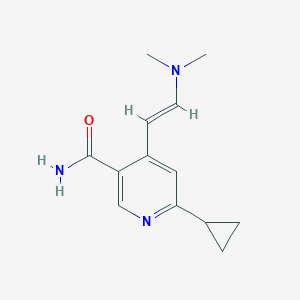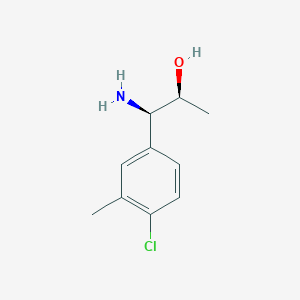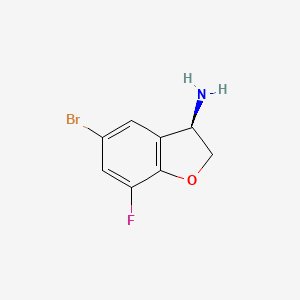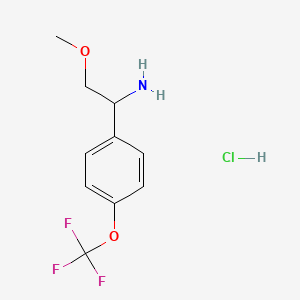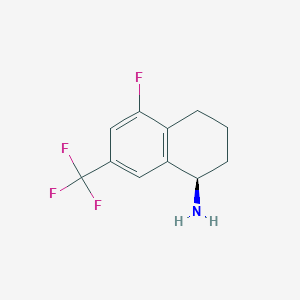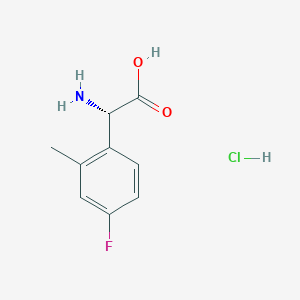![molecular formula C9H10F4N2O B13048359 (1S)-1-[3-Fluoro-4-(trifluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B13048359.png)
(1S)-1-[3-Fluoro-4-(trifluoromethoxy)phenyl]ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-[3-Fluoro-4-(trifluoromethoxy)phenyl]ethane-1,2-diamine is a chemical compound characterized by the presence of a fluorinated phenyl ring and an ethane-1,2-diamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-[3-Fluoro-4-(trifluoromethoxy)phenyl]ethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-(trifluoromethoxy)benzene and ethane-1,2-diamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-1-[3-Fluoro-4-(trifluoromethoxy)phenyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino groups, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1S)-1-[3-Fluoro-4-(trifluoromethoxy)phenyl]ethane-1,2-diamine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In the field of biology and medicine, this compound is investigated for its potential as a pharmaceutical agent. Its fluorinated phenyl ring and diamine moiety are structural motifs commonly found in bioactive molecules, making it a candidate for drug discovery and development.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for use in coatings, adhesives, and other high-performance materials.
Mecanismo De Acción
The mechanism of action of (1S)-1-[3-Fluoro-4-(trifluoromethoxy)phenyl]ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The fluorinated phenyl ring and diamine moiety contribute to its binding affinity and specificity, influencing its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(1S)-1-[3-Fluoro-4-(trifluoromethoxy)phenyl]ethane-1,2-diamine: shares structural similarities with other fluorinated aromatic compounds and ethane-1,2-diamine derivatives.
Fluorinated Aromatic Compounds: Compounds such as 3-fluoro-4-(trifluoromethoxy)benzene and other fluorinated phenyl derivatives.
Ethane-1,2-diamine Derivatives: Compounds like ethylenediamine and its substituted derivatives.
Uniqueness
The uniqueness of this compound lies in its combination of a fluorinated phenyl ring and an ethane-1,2-diamine moiety. This combination imparts distinct physicochemical properties, such as increased lipophilicity and enhanced binding affinity, which are advantageous in various applications.
Propiedades
Fórmula molecular |
C9H10F4N2O |
|---|---|
Peso molecular |
238.18 g/mol |
Nombre IUPAC |
(1S)-1-[3-fluoro-4-(trifluoromethoxy)phenyl]ethane-1,2-diamine |
InChI |
InChI=1S/C9H10F4N2O/c10-6-3-5(7(15)4-14)1-2-8(6)16-9(11,12)13/h1-3,7H,4,14-15H2/t7-/m1/s1 |
Clave InChI |
LNEOOEDYRYWJCL-SSDOTTSWSA-N |
SMILES isomérico |
C1=CC(=C(C=C1[C@@H](CN)N)F)OC(F)(F)F |
SMILES canónico |
C1=CC(=C(C=C1C(CN)N)F)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine-3-carboxylate hcl](/img/structure/B13048285.png)
